molecular formula C11H13ClSi B14527776 CID 71387426 CAS No. 62336-32-7

CID 71387426

Cat. No.: B14527776
CAS No.: 62336-32-7
M. Wt: 208.76 g/mol
InChI Key: YVTABAQEKSFUPM-UHFFFAOYSA-N
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Description

CID 71387426 is a chemical compound cataloged in the PubChem database, identified via its unique numerical identifier.

  • Isolation and Characterization: this compound was isolated through vacuum distillation of a complex mixture (likely a plant-derived essential oil or extract), as shown in Figure 1C of . Its presence in specific fractions suggests distinct physicochemical properties, such as volatility and polarity, compared to other components .
  • Analytical Data: Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) and mass spectral data (Figure 1D) confirm its molecular weight and fragmentation pattern, critical for structural elucidation .

Properties

CAS No.

62336-32-7

Molecular Formula

C11H13ClSi

Molecular Weight

208.76 g/mol

InChI

InChI=1S/C11H13ClSi/c1-2-3-5-10-6-4-7-11(8-10)13-9-12/h3-8H,2,9H2,1H3

InChI Key

YVTABAQEKSFUPM-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=CC=C1)[Si]CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71387426 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

CID 71387426 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

CID 71387426 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 71387426 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structurally related compounds.

Property CID 71387426 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Core Structure Likely polyketide or terpenoid* Polyketide-derived macrocycle Methylated polyketide macrocycle
Functional Groups Undisclosed (GC-MS suggests hydroxyl or ester groups) Epoxide, ester, and hydroxyl groups Additional methyl group at C30
Molecular Weight Inferred from GC-MS (exact value unspecified) ~800–850 Da (estimated) ~814–864 Da (estimated)

*Based on isolation from plant essential oils and GC-MS fragmentation patterns .

Pharmacological and Functional Comparisons

  • Oscillatoxins : These toxins exhibit cytotoxic effects, disrupting cellular ion channels, and are studied for their role in harmful algal blooms .

Methodological Overlaps in Characterization

  • Mass Spectrometry: Both this compound and oscillatoxins rely on collision-induced dissociation (CID) in MS/MS for structural analysis. For example, demonstrates how source-in-CID differentiates ginsenoside isomers, a technique applicable to this compound’s characterization .
  • Chromatography : Fractionation via vacuum distillation (this compound) and HPLC (oscillatoxins) highlights shared emphasis on purity and compound-specific separation .

Research Findings and Limitations

  • Key Advances :
    • This compound’s GC-MS profile provides a benchmark for identifying similar volatile compounds in plant extracts .
    • Oscillatoxin studies () offer a framework for predicting this compound’s bioactivity based on structural motifs.
  • Knowledge Gaps: Exact structural details and synthetic pathways for this compound remain undisclosed. Pharmacological data (e.g., IC50 values, toxicity profiles) are absent, limiting therapeutic evaluation.

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